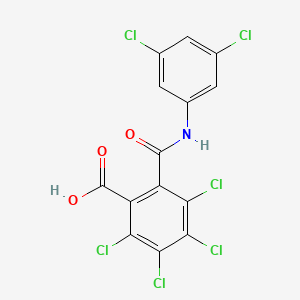
3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, an ethyl group, and a phenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea typically involves the reaction of 4-chloroaniline with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-ligand interactions.
Comparación Con Compuestos Similares
3-(4-Chlorophenyl)-1-phenyl-urea: Similar structure but lacks the ethyl group.
3-(4-Chlorophenyl)-1-ethyl-urea: Similar structure but lacks the phenyl group.
3-(4-Chlorophenyl)-1-ethyl-1-(4-methylphenyl)-urea: Similar structure but has a methyl group on the phenyl ring.
Uniqueness: 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea is unique due to the presence of both an ethyl group and a phenyl group attached to the urea moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Propiedades
Número CAS |
82744-96-5 |
|---|---|
Fórmula molecular |
C15H15ClN2O |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-ethyl-1-phenylurea |
InChI |
InChI=1S/C15H15ClN2O/c1-2-18(14-6-4-3-5-7-14)15(19)17-13-10-8-12(16)9-11-13/h3-11H,2H2,1H3,(H,17,19) |
Clave InChI |
LZZNVKOLXMSRHN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



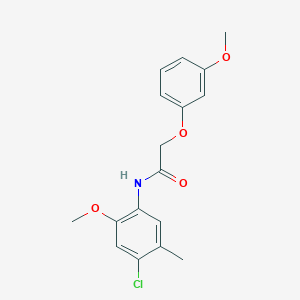
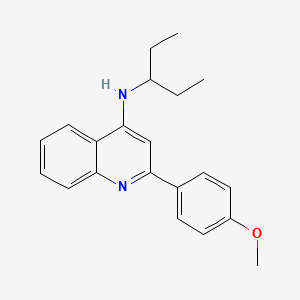
![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)

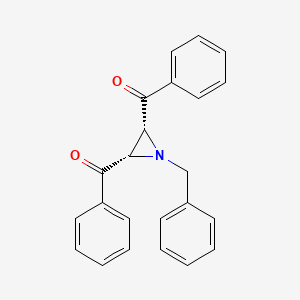
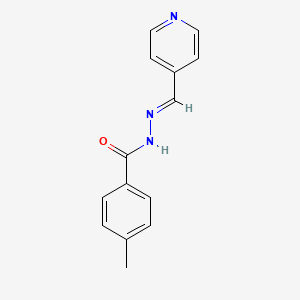

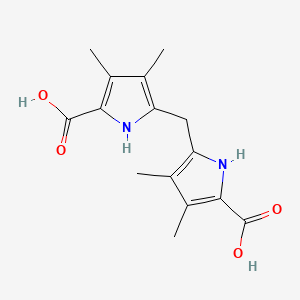
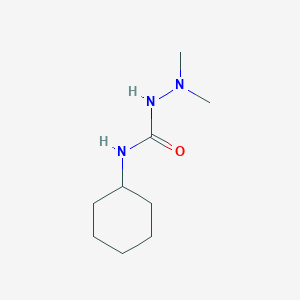
![Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate](/img/structure/B11950596.png)
